molecular formula C17H16ClN3OS B3095595 11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol CAS No. 126718-85-2

11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol

Cat. No.: B3095595
CAS No.: 126718-85-2
M. Wt: 345.8 g/mol
InChI Key: XWJRDKHTXCEQGN-UHFFFAOYSA-N
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Description

11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol is a tricyclic heterocyclic compound featuring a complex fused-ring system. Its structure includes:

  • Three nitrogen atoms at positions 4, 6, and 11 (triazatricyclo core).
  • One sulfur atom (8-thia) contributing to the tricyclic framework.
  • Functional groups: A benzyl substituent at position 11, a chloromethyl group at position 5, and a hydroxyl group at position 3.

The compound’s stereoelectronic properties are influenced by its heteroatoms and substituents. Structural determination of such complex molecules often relies on X-ray crystallography, with refinement tools like SHELXL playing a critical role in resolving atomic coordinates .

Properties

IUPAC Name

11-benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c18-8-14-19-16(22)15-12-6-7-21(9-11-4-2-1-3-5-11)10-13(12)23-17(15)20-14/h1-5H,6-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJRDKHTXCEQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C3=C(S2)N=C(NC3=O)CCl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol (CAS No. 126718-85-2) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, effects on cellular mechanisms, and possible therapeutic applications.

  • Molecular Formula : C17H16ClN3OS
  • Molecular Weight : 345.85 g/mol
  • Structure : The compound features a triazatricyclo structure, which contributes to its biological activity.

Case Study: Related Compounds

A study synthesized several benzothiazole derivatives and evaluated their anticancer activities against human cancer cell lines including HepG2 (liver cancer), A549 (lung cancer), and SKRB-3 (breast cancer). The results indicated:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These findings suggest that compounds with similar structural features may also possess potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation.
  • Inhibition of Mitochondrial Functions : Certain derivatives have been reported to affect mitochondrial respiration and energy metabolism in cells, leading to reduced viability of cancer cells .

In Vivo Studies

In vivo studies using model organisms such as Drosophila melanogaster have demonstrated that related compounds can improve survival rates and induce metabolic changes under stress conditions like high-fat diets. This suggests potential for broader therapeutic applications beyond cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol can be contrasted with analogs, such as 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene (CAS: 735342-62-8) . Key differences are summarized below:

Table 1: Structural and Functional Comparison

Property 11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[...]-3-ol 3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-4,6-diazatricyclo[...]
Nitrogen Content 3 nitrogen atoms (4, 6, 11) 2 nitrogen atoms (4, 6)
Position 3 Substituent Hydroxyl group (-OH) Chlorine atom (-Cl)
Position 5 Substituent Chloromethyl (-CH2Cl) Morpholin-4-ylmethyl (-CH2-morpholine)
Position 11 Substituent Benzyl (-CH2C6H5) Methyl (-CH3)
Polarity Higher (due to -OH and triaza core) Moderate (Cl and morpholine balance lipophilicity)
Safety Profile Not explicitly provided P201 (use specialized handling), P210 (avoid ignition sources)

Key Insights:

Substituent Effects: The benzyl group introduces aromatic bulk, likely improving lipid membrane penetration but reducing aqueous solubility.

Functional Group Reactivity :

  • The hydroxyl group in the target compound enables acidity (pKa ~10–12) and participation in nucleophilic reactions.
  • The chlorine atom in the analog may confer electrophilic character or serve as a leaving group in substitution reactions.

Safety Considerations : The analog’s safety guidelines (P201, P210) suggest flammability and handling risks, possibly linked to its morpholine or chlorinated components . Comparable data for the target compound is absent but inferred to require similar precautions due to its chloromethyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol
Reactant of Route 2
Reactant of Route 2
11-Benzyl-5-(chloromethyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0,]trideca-1(9),2,4,6-tetraen-3-ol

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